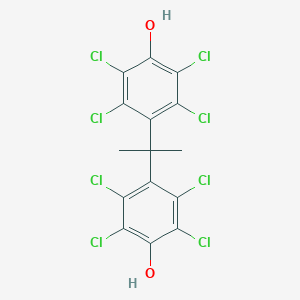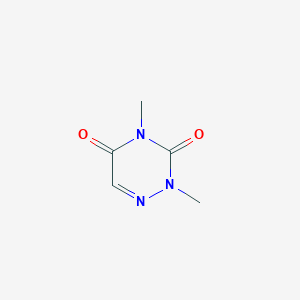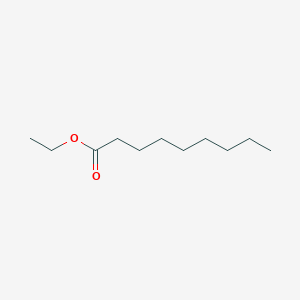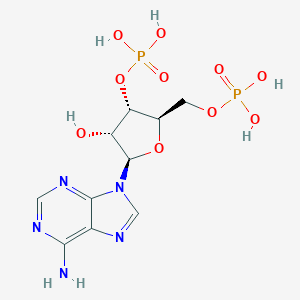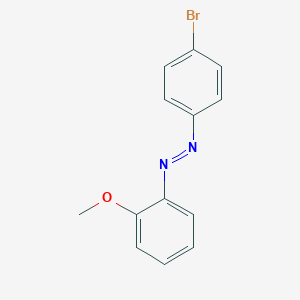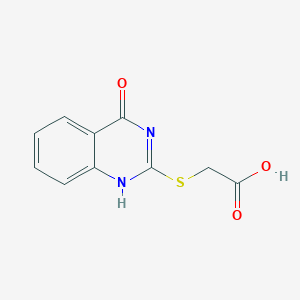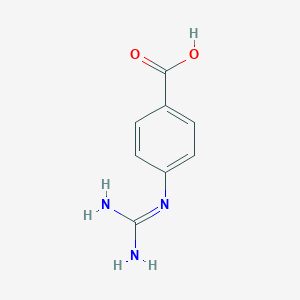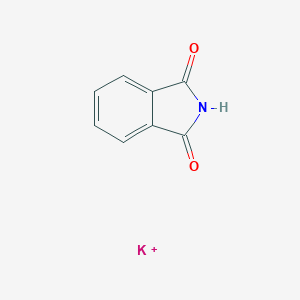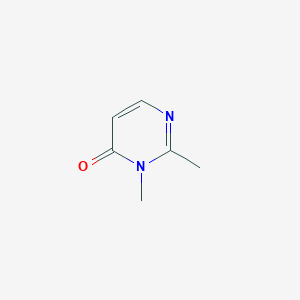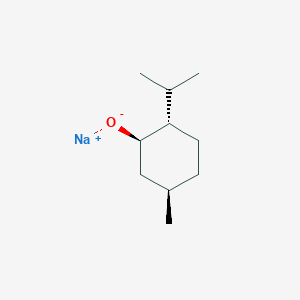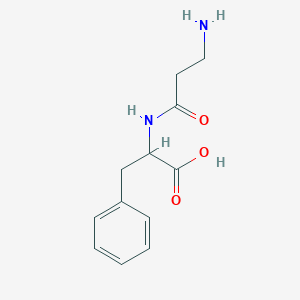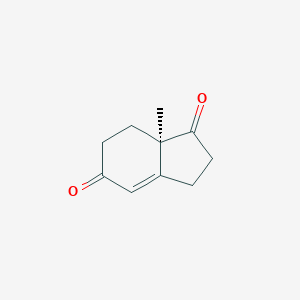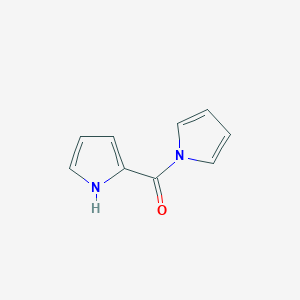
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone, also known as PPM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications.
Mecanismo De Acción
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways. The inhibition of GSK-3β has been shown to promote cell survival, reduce inflammation, and improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has been shown to have various biochemical and physiological effects. Inhibition of GSK-3β by (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has been linked to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation. (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has also been shown to reduce inflammation by inhibiting the activity of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. However, (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has a relatively short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the use of (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone in scientific research. One potential application is in the development of novel therapeutics for cancer and neurodegenerative diseases. (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has also been shown to have potential as a tool for studying the role of GSK-3β in various signaling pathways. Further research is needed to fully understand the potential of (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone in these and other applications.
Métodos De Síntesis
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone can be synthesized using various methods, including the reaction of 2-pyrrolecarboxaldehyde with methylamine and subsequent condensation with pyrrole. Another method involves the reaction of 2-pyrrolecarboxaldehyde with pyrrole in the presence of a base. Both methods have been reported to yield (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone in good yields.
Aplicaciones Científicas De Investigación
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has been used in various scientific studies, including the development of novel therapeutics for cancer and neurodegenerative diseases. (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various signaling pathways. Inhibition of GSK-3β has been linked to the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Propiedades
Número CAS |
16168-90-4 |
|---|---|
Nombre del producto |
(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone |
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
pyrrol-1-yl(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C9H8N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h1-7,10H |
Clave InChI |
SNMDHTBJDJZUJO-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)C(=O)C2=CC=CN2 |
SMILES canónico |
C1=CN(C=C1)C(=O)C2=CC=CN2 |
Sinónimos |
1H-Pyrrole,1-(1H-pyrrol-2-ylcarbonyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



